[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate
Overview
Description
[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyloxy group, a phenylethyl group, and a cyclohexyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexyl acetate, followed by the introduction of the phenylethyl group and the acetyloxy group. Common reagents used in these reactions include acetic anhydride, phenylethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The acetyloxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate is used as a precursor for synthesizing other complex organic compounds. It serves as a building block in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its unique chemical properties.
Industry
In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of [1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate include other acetyloxy and phenylethyl derivatives, such as:
- [1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclopentyl] acetate
- [1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cycloheptyl] acetate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural configuration. This uniqueness may confer specific chemical and biological properties that make it valuable for certain applications.
Properties
IUPAC Name |
[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-15(21)23-19(13-7-4-8-14-19)18(20-24-16(2)22)12-11-17-9-5-3-6-10-17/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3/b20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZWCCRUMXRGDX-CZIZESTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C(=NOC(=O)C)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1(CCCCC1)/C(=N/OC(=O)C)/CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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